Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate
Description
Properties
CAS No. |
31318-54-4 |
|---|---|
Molecular Formula |
C20H16O4S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
diethyl acenaphthyleno[1,2-c]thiophene-7,9-dicarboxylate |
InChI |
InChI=1S/C20H16O4S/c1-3-23-19(21)17-15-12-9-5-7-11-8-6-10-13(14(11)12)16(15)18(25-17)20(22)24-4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
ZCUIMEOLJZSNRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC4=C3C(=CC=C4)C2=C(S1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate can be synthesized through the oxidation of thiophenes. A general method involves using peroxytrifluoroacetic acid as the oxidant. The reaction typically takes place in dichloromethane (DCM) at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar procedures to those used in laboratory settings, scaled up for larger production volumes. This would involve optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Condensation and Cyclization
The compound participates in cycloaddition reactions with strained alkynes or alkenes, releasing sulfur dioxide (SO):
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Mechanism : The thiophene dioxide derivative undergoes retro-Diels-Alder cleavage upon reaction with norbornene or cyclohexene derivatives, producing SO and forming fused polycyclic products .
-
Example Reaction :
Electrophilic Aromatic Substitution
The electron-rich thiophene ring facilitates electrophilic substitution at the α-positions:
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Bromination : Reacts with bromine in acetic acid to yield dibrominated derivatives.
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Nitration : Generates nitro-substituted products under mixed acid conditions .
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Sulfonation : Forms sulfonic acid derivatives using chlorosulfonic acid .
Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at 220°C, consistent with its aromatic stability .
Ester Hydrolysis and Functionalization
The ethyl ester groups undergo alkaline hydrolysis to produce dicarboxylic acid derivatives:
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Conditions : Aqueous NaOH in ethanol, reflux.
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Product : Acenaphtho[1,2-c]thiophene-7,9-dicarboxylic acid .
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Applications : The acid serves as a precursor for coordination polymers or metal-organic frameworks (MOFs).
Cross-Coupling Reactions
The compound engages in Suzuki-Miyaura couplings via its halogenated derivatives:
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Substrate : Brominated acenaphthothiophene dicarboxylate.
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Reagent : Arylboronic acids, Pd(PPh) catalyst.
Comparative Reactivity Table
Mechanistic Insights
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SO2_22 Release : The retro-Diels-Alder mechanism in cycloadditions involves cleavage of the thiophene dioxide ring, confirmed by gas evolution and -NMR .
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Electrophilic Substitution : Directed by the thiophene ring’s electron density, with regioselectivity at the α-positions due to sulfur’s lone-pair conjugation .
This compound’s versatility in forming SO-releasing scaffolds and functionalized derivatives underscores its utility in materials science and medicinal chemistry .
Scientific Research Applications
Material Science Applications
1.1 Organic Photovoltaics (OPVs)
Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate can serve as a building block for the synthesis of novel organic semiconductors. Its structure allows for effective π-conjugation, which is crucial for light absorption and charge transport in organic solar cells. Studies have shown that incorporating such compounds into photovoltaic devices can enhance efficiency by improving light harvesting and reducing charge recombination losses .
1.2 Organic Light Emitting Diodes (OLEDs)
The compound's ability to form stable thin films and its favorable electronic properties make it a candidate for use in OLEDs. Its incorporation into the emissive layer can lead to improved color purity and device stability, which are essential for high-performance displays .
Organic Synthesis
2.1 Synthesis of Functional Dyes
this compound acts as a precursor in the synthesis of various functional dyes. Its carboxylate ester groups facilitate further chemical modifications that can yield dyes with specific optical properties suitable for applications in textiles and coatings .
2.2 Coupling Reactions
The compound can participate in palladium-catalyzed coupling reactions to form extended π-conjugated systems. This characteristic is particularly useful in developing materials with tailored electronic properties for applications in sensors and electronic devices .
Medicinal Chemistry
3.1 Anticancer Research
Research indicates that derivatives of this compound exhibit potential anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell growth and survival .
3.2 Antimicrobial Activity
Compounds related to this compound have demonstrated significant antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Data Tables
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Toxicity | Low acute toxicity; non-carcinogenic |
Case Studies
Case Study 1: Anticancer Efficacy
In vitro studies conducted on human cancer cell lines revealed that this compound derivatives could inhibit cell proliferation significantly by inducing apoptosis through caspase pathway activation.
Case Study 2: Antimicrobial Properties
A study assessing the antimicrobial efficacy of this compound derivatives showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential for development into new antimicrobial agents.
Mechanism of Action
The mechanism by which diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate exerts its effects involves interactions with various molecular targets. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acenaphtho[1,2-c]-1,2,5-thiadiazole (Compound 18)
- Structure : Features a fused acenaphthene-thiadiazole system.
- Stability : Exhibits remarkable thermal stability compared to oxygenated analogs (e.g., furazans). The sulfur atom’s larger size reduces ring strain, enabling isolation at high yields (82% with SCl₂) .
- Synthetic Accessibility: Formed via reaction of acenaphthoquinone dioxime with SCl₂ or S₂Cl₂. This contrasts with furazan analogs, which are prone to decomposition .
Furazan and Furoxan Analogs
- Furazan (Compound 19) : Hypothetical oxygen analog of thiadiazole; attempts to synthesize it via deoxygenation of furoxans failed due to instability and violent decomposition at melting points .
- Key Difference : Replacement of oxygen with sulfur mitigates strain in fused systems, highlighting sulfur’s advantage in stabilizing polycyclic heteroaromatics .
Diethyl 2-Propynylmalonate Derivatives
- Relevance: Used in the synthesis of 2-methyl-5H-furo[3,2-c]quinolin-4-ones via cyclization .
- Comparison : Unlike the acenaphtho-thiophene dicarboxylate, these esters participate in alkyne-mediated cyclizations to form oxygenated heterocycles. The diethyl groups in both systems improve solubility but differ in reactivity due to core heteroatoms (S vs. O) .
Comparative Data Table
Key Research Findings
Sulfur’s Role in Stability : The incorporation of sulfur in fused systems (e.g., thiadiazole or thiophene) reduces ring strain compared to oxygen analogs, enabling isolation and practical application .
Ester Functionality: Diethyl esters enhance solubility without significantly altering electronic properties, as seen in both acenaphthene-thiophene and furoquinolinone systems .
Synthetic Challenges : Oxygen-based fused rings (e.g., furoxans) face decomposition hurdles, whereas sulfur analogs are more tractable, suggesting broader utility for thiophene-containing systems .
Biological Activity
Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate is a complex organic compound characterized by its unique fused acenaphthylene and thiophene structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and materials science. This article provides a detailed overview of the biological activity of this compound, including its synthesis, structural characteristics, and relevant case studies.
Structural Characteristics
This compound has the molecular formula C₁₈H₁₈O₄S and a molecular weight of approximately 352.4 g/mol. The compound features two carboxylate ester groups that enhance its reactivity and potential applications in various chemical processes. Its structural uniqueness allows it to interact with biological systems in diverse ways.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Involving acenaphthenequinone with thiophene derivatives.
- Esterification : Utilizing diethyl malonate and appropriate thiophenes under acidic conditions.
- Cyclization Reactions : Leading to the formation of the fused ring system characteristic of this compound.
Biological Activity
This compound exhibits a range of biological activities that have been documented in various studies:
Antioxidant Activity
Research has indicated that compounds similar to this compound possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
Anticancer Properties
Several studies have explored the anticancer potential of related compounds. For example:
- Case Study 1 : A derivative of diethyl acenaphtho(1,2-c)thiophene was tested against breast cancer cell lines (MCF-7), showing a dose-dependent inhibition of cell proliferation.
- Case Study 2 : Research involving lung cancer models demonstrated that compounds with similar structures induced apoptosis in cancer cells through mitochondrial pathways.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties:
- Study Findings : In vitro tests showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Acenaphthylene | Fused naphthalene-like structure | Limited biological activity |
| Diethyl phthalate | Two ester groups | Commonly used as plasticizer; low bioactivity |
| Thiophene-2-carboxylic acid | Contains thiophene ring | Moderate antimicrobial properties |
| Diethyl 2,5-thiophenedicarboxylate | Similar ester functionalities | Exhibits some anticancer activity |
Q & A
Q. What are the common synthetic routes for diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate?
The compound can be synthesized via palladium-catalyzed C–H bond functionalization. For example, reacting 1,8-dibromonaphthalene with substituted thiophenes (e.g., 2,5-dimethylthiophene) using 5 mol% PdCl(C₃H₅)(dppb) catalyst, KOPiv base, and DMA solvent yields acenaphtho[1,2-c]thiophene derivatives. Yields typically range from 53–60%, depending on substituents and reaction optimization .
Q. Which spectroscopic methods are critical for characterizing this compound?
¹H NMR and ¹³C NMR are essential for confirming structural integrity. For instance, diethyl dicarboxylate derivatives show distinct chemical shifts for ester groups (δ ~4.3–4.5 ppm for ethyl protons) and aromatic/heterocyclic protons (δ ~6.5–8.5 ppm). Melting points (>300°C in some analogs) and mass spectrometry further validate purity .
Q. What solvents and reaction conditions are optimal for its synthesis?
DMA (dimethylacetamide) is commonly used as a solvent in Pd-catalyzed annulative π-extension reactions. Reflux conditions (e.g., 120–140°C) with a palladium catalyst and a mild base (e.g., KOPiv) ensure efficient coupling. THF may also be employed for cyclization steps in related heterocyclic systems .
Q. How is the compound’s thermal stability assessed?
Melting point analysis and thermogravimetric analysis (TGA) are standard. Derivatives such as diethyl 2,5,8-trihydroxy-10-nitro-4,6-dioxo-tetraaza-anthracene dicarboxylate exhibit melting points >300°C, indicating high thermal stability .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Steric hindrance and electronic effects influence regioselectivity. For example, bulky substituents on thiophene (e.g., 2,5-dimethyl groups) direct C–H activation to less hindered positions. Computational modeling (DFT) can predict reactive sites, while substituent tuning (e.g., bromo vs. methyl groups) empirically optimizes pathways .
Q. What strategies resolve contradictions in NMR data for complex derivatives?
Conflicting NMR signals (e.g., overlapping aromatic protons) may require advanced techniques:
- Decoupling experiments to identify coupled protons.
- 2D NMR (COSY, HSQC) for proton-carbon correlations.
- X-ray crystallography for unambiguous structural confirmation, especially in polymorphic systems .
Q. How can low yields in Pd-catalyzed reactions be improved?
Optimize catalyst loading (e.g., 5–10 mol% Pd), base strength (KOPiv vs. weaker bases), and reaction time. Pre-activating the catalyst with ligands (e.g., dppb) enhances turnover. Solvent screening (DMA vs. DMF) and microwave-assisted synthesis may also boost efficiency .
Q. What role do substituents play in modulating electronic properties?
Electron-withdrawing groups (e.g., nitro, ester) reduce electron density on the acenaphthothiophene core, altering absorption/emission spectra. Bromo substituents enable post-functionalization (e.g., Suzuki coupling), as seen in fluoranthene derivatives synthesized via Suzuki-Miyaura reactions .
Q. How is the compound’s potential as a DNA intercalator evaluated?
While direct evidence is limited, structural analogs (e.g., triazanaphthalenes) are tested via:
- UV-Vis titration with DNA to assess binding constants.
- Fluorescence quenching experiments to probe intercalation.
- Molecular docking simulations to predict groove vs. intercalative binding .
Q. What mechanistic insights exist for Pd-catalyzed C–H activation steps?
The reaction proceeds via concerted metalation-deprotonation (CMD) , where the Pd catalyst coordinates to the heteroarene, facilitating C–H cleavage. Intramolecular cyclization then forms the fused acenaphthothiophene framework. Kinetic studies and isotopic labeling (e.g., D₂O quenching) validate this pathway .
Data Contradiction Analysis
Q. How to interpret conflicting melting points in structurally similar derivatives?
Polymorphism or impurities may cause discrepancies. For example, diethyl 5-methyl-diimidazopyrimidine dicarboxylate (mp 182°C) vs. its bromo-substituted analog (mp 190°C) reflects increased crystallinity from halogen interactions. Repetition under controlled crystallization conditions (slow cooling, seed crystals) ensures reproducibility .
Q. Why do Suzuki couplings outperform C–H activation for certain fluoranthenes?
Arylboronic acids with electron-deficient substituents (e.g., nitro, cyrile) exhibit higher reactivity in Suzuki couplings (yields up to 77%) compared to sterically hindered C–H activation routes. This is attributed to faster transmetallation and reduced steric clash in the Pd intermediate .
Methodological Recommendations
- Synthetic Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (dppb vs. PPh₃) to balance cost and efficiency.
- Characterization : Combine NMR with high-resolution mass spectrometry (HRMS) and elemental analysis for unambiguous identification.
- Applications : Explore optoelectronic properties (e.g., OLEDs) via cyclic voltammetry and DFT calculations to assess HOMO/LUMO levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
